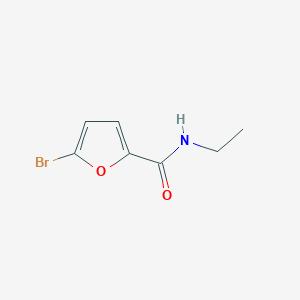

5-bromo-N-ethylfuran-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVDRPFZAGIJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391169 | |

| Record name | 5-bromo-N-ethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544702-49-0 | |

| Record name | 5-bromo-N-ethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N-ethylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthesis and a comprehensive characterization profile for the novel compound 5-bromo-N-ethylfuran-2-carboxamide. Due to the absence of direct literature for this specific molecule, this document provides a detailed, evidence-based approach for its preparation and structural elucidation. The methodologies are derived from established chemical principles and data from analogous furan-based compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel furan carboxamides for potential applications in medicinal chemistry and drug development.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through the formation of an amide bond between 5-bromofuroic acid and ethylamine. Two common and effective methods for this transformation are proposed: the activation of the carboxylic acid using a coupling agent, and the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Synthetic Pathway Overview

A reliable method for the synthesis involves a two-step process, starting with the conversion of 5-bromofuroic acid to its corresponding acid chloride, which is then reacted with ethylamine to yield the desired amide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Method A: Via Acid Chloride Intermediate

This is a classic and robust method for amide synthesis.

Step 1: Synthesis of 5-Bromo-2-furoyl Chloride

-

To a stirred suspension of 5-bromofuroic acid (1.0 eq) in dry toluene (10 mL per gram of acid), add thionyl chloride (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent. The resulting crude 5-bromo-2-furoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-bromo-2-furoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per gram).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve ethylamine (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

-

Add the ethylamine solution dropwise to the stirred solution of the acid chloride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Method B: Direct Amidation using a Coupling Agent

This one-pot method avoids the isolation of the acid chloride.

-

Dissolve 5-bromofuroic acid (1.0 eq), ethylamine hydrochloride (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an aprotic solvent like N,N-dimethylformamide (DMF).

-

To the stirred solution, add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (3.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography as described in Method A.

Predicted Characterization of this compound

The following section details the predicted analytical and spectroscopic data for the title compound, based on the analysis of structurally similar molecules.

Physical Properties

| Property | Predicted Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Melting Point | Estimated in the range of 100-120 °C |

| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate; sparingly soluble in water. |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the N-ethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Furan H-3 | 6.9 - 7.1 | d (J ≈ 3.6 Hz) | 1H |

| Furan H-4 | 6.4 - 6.6 | d (J ≈ 3.6 Hz) | 1H |

| N-H | 6.0 - 6.5 (broad) | br s | 1H |

| -CH₂- | 3.3 - 3.5 | q (J ≈ 7.2 Hz) | 2H |

| -CH₃ | 1.1 - 1.3 | t (J ≈ 7.2 Hz) | 3H |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 158 - 162 |

| Furan C-2 | 147 - 150 |

| Furan C-5 | 120 - 123 |

| Furan C-3 | 118 - 121 |

| Furan C-4 | 113 - 116 |

| -CH₂- | 34 - 37 |

| -CH₃ | 14 - 16 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amide and furan functional groups.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3400 | Medium |

| C-H (furan) | Stretching | 3100 - 3150 | Medium |

| C-H (alkyl) | Stretching | 2850 - 2980 | Medium |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | Bending | 1520 - 1570 | Strong |

| C=C (furan) | Stretching | 1450 - 1550 | Medium |

| C-O-C (furan) | Asymmetric Stretching | 1020 - 1150 | Strong |

| C-Br | Stretching | 550 - 650 | Medium |

2.2.4. Mass Spectrometry (MS)

Mass spectral analysis will confirm the molecular weight and provide structural information through fragmentation patterns.

| Ion | Predicted m/z | Note |

| [M]⁺ | 217/219 | Molecular ion with characteristic bromine isotopic pattern (approx. 1:1 ratio) |

| [M - C₂H₄]⁺ | 189/191 | Loss of ethylene from the N-ethyl group |

| [M - NHC₂H₅]⁺ | 173/175 | Loss of the ethylamino group |

| [C₄H₂BrO-CO]⁺ | 145/147 | Furan ring fragment after loss of CO |

| [C₅H₂BrO₂]⁺ | 189/191 | 5-bromofuroyl cation |

Characterization Workflow

The successful synthesis of this compound requires a logical workflow of analytical techniques to confirm its identity, purity, and structure.

Caption: Logical workflow for the characterization of the target compound.

Conclusion

This technical guide provides a robust and detailed framework for the synthesis and characterization of this compound. The proposed synthetic routes are based on well-established amidation reactions, and the predicted analytical data offer a clear benchmark for the structural confirmation of the target molecule. This document is intended to facilitate the work of researchers in medicinal chemistry and drug discovery by providing a solid starting point for the preparation and investigation of this and other novel furan-based compounds. The successful synthesis and characterization of this molecule will contribute to the expanding library of heterocyclic compounds with potential biological activity.

Physicochemical Properties of 5-bromo-N-ethylfuran-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the physicochemical properties of 5-bromo-N-ethylfuran-2-carboxamide. Due to a lack of experimentally determined data in publicly accessible literature for this specific compound, this document presents predicted properties based on computational analysis of structurally similar molecules. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, derived from established methods for the preparation of N-substituted furan-2-carboxamides. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the likely characteristics and synthesis of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₈BrNO₂ | - |

| Molecular Weight | 218.05 g/mol | - |

| XLogP3 | 1.9 | PubChem (CID: 60737873) |

| Hydrogen Bond Donor Count | 1 | PubChem (CID: 60737873) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (CID: 60737873) |

| Rotatable Bond Count | 2 | PubChem (CID: 60737873) |

| Exact Mass | 216.97383 Da | PubChem (CID: 60737873) |

| Monoisotopic Mass | 216.97383 Da | PubChem (CID: 60737873) |

| Topological Polar Surface Area | 42.2 Ų | PubChem (CID: 60737873) |

| Heavy Atom Count | 11 | PubChem (CID: 60737873) |

| Formal Charge | 0 | PubChem (CID: 60737873) |

| Complexity | 174 | PubChem (CID: 60737873) |

Note: The predicted values are for the closely related compound 5-bromo-N-ethyl-N-methylfuran-2-carboxamide and should be used as estimations for this compound.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a two-step process, starting from 5-bromofuran-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with ethylamine to yield the final product.

Step 1: Synthesis of 5-bromofuran-2-carbonyl chloride

Materials:

-

5-bromofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromofuran-2-carboxylic acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 5-bromofuran-2-carbonyl chloride as a residue. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

5-bromofuran-2-carbonyl chloride (from Step 1)

-

Ethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 5-bromofuran-2-carbonyl chloride in an anhydrous solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the flask in an ice bath to 0°C.

-

In a separate flask, prepare a solution of ethylamine and a slight excess of a base like triethylamine in the same anhydrous solvent.

-

Slowly add the ethylamine solution to the cooled solution of 5-bromofuran-2-carbonyl chloride via the addition funnel with vigorous stirring. The reaction of acyl chlorides with amines can be highly exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualizations

Synthetic Workflow Diagram

A Comprehensive Technical Guide to 5-bromo-N-ethylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-bromo-N-ethylfuran-2-carboxamide, a substituted furan derivative of interest in medicinal chemistry and drug discovery. Due to the apparent lack of a specific registered CAS number for this compound, this document focuses on its plausible synthesis, physicochemical properties based on related compounds, and potential biological significance within the broader class of furan-2-carboxamides.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of Related Furan-2-Carboxamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 5-bromofuran-2-carboxamide | C5H4BrNO2 | 189.99 | 0.9 | [1] |

| 5-bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide | C10H8BrNO2S | 286.15 | 2.8 | [2] |

| 5-bromo-N-ethyl-N-prop-2-enylfuran-2-carboxamide | C10H12BrNO2 | 258.11 | 2.8 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through standard amidation reactions. Two primary synthetic routes are proposed, starting from either 5-bromofuran-2-carboxylic acid or its corresponding acyl chloride.

Method 1: Acylation of Ethylamine with 5-bromo-2-furoyl chloride

This is a direct and often high-yielding method for the formation of amides.

Experimental Protocol:

-

Preparation of 5-bromo-2-furoyl chloride: 5-bromofuran-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) until the reaction is complete (monitored by TLC or disappearance of the starting material). The excess reagent and solvent are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride, which can be used directly in the next step.

-

Amidation: The crude 5-bromo-2-furoyl chloride is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The solution is cooled in an ice bath. A solution of ethylamine (approximately 2 equivalents) in the same solvent is added dropwise with stirring. A tertiary amine base like triethylamine or pyridine (approximately 1.1 equivalents) can be included to scavenge the HCl byproduct.

-

Work-up and Purification: After the reaction is complete, the mixture is washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Coupling of 5-bromofuran-2-carboxylic acid with Ethylamine

This method avoids the use of harsh chlorinating agents and employs a coupling agent to facilitate the amide bond formation.

Experimental Protocol:

-

Activation of the Carboxylic Acid: 5-bromofuran-2-carboxylic acid (1 equivalent) and a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) are dissolved in an anhydrous aprotic solvent like THF or DMF. The mixture is stirred at room temperature for 1-2 hours to form the activated acylimidazolide intermediate.

-

Amine Addition: Ethylamine (1.2 equivalents) is added to the reaction mixture, and stirring is continued at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified as described in Method 1. A general procedure for a similar reaction involves dissolving the carboxylic acid and CDI in THF, heating for 2 hours, then adding the amine and continuing to heat for an extended period.[4]

Potential Biological Significance and Signaling Pathways

The furan scaffold is a common motif in a wide array of biologically active compounds.[5][6] Furan-2-carboxamide derivatives, in particular, have been investigated for various therapeutic applications, including antimicrobial and anticancer activities.[7]

The biological activity of such compounds is often attributed to their ability to mimic endogenous ligands and interact with biological macromolecules. The presence of the furan ring, with its electron-rich nature, and the carboxamide linkage, which can participate in hydrogen bonding, are key features for molecular recognition by biological targets.[5]

While no specific signaling pathways have been elucidated for this compound, related furan-containing molecules have been shown to act as inhibitors of various enzymes or modulators of cellular signaling. For instance, some furan derivatives have been explored as quorum sensing inhibitors in bacteria, a process that regulates virulence gene expression.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound starting from 5-bromofuran-2-carboxylic acid.

Caption: Proposed synthesis of this compound.

General Structure-Activity Relationship Concept

The diagram below illustrates the conceptual relationship between the chemical features of a furan-2-carboxamide derivative and its potential biological activity.

Caption: Conceptual structure-activity relationship for furan-2-carboxamides.

References

- 1. 5-Bromofuran-2-carboxamide | C5H4BrNO2 | CID 233581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide | C10H8BrNO2S | CID 897519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-bromo-N-ethyl-N-prop-2-enylfuran-2-carboxamide | C10H12BrNO2 | CID 84559002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 6. ijabbr.com [ijabbr.com]

- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data for 5-bromo-N-ethylfuran-2-carboxamide: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 5-bromo-N-ethylfuran-2-carboxamide, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectral characteristics based on analogous compounds and general principles of spectroscopic analysis. It also presents a generalized, plausible experimental protocol for its synthesis and purification. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.

Introduction

This compound belongs to the class of furan carboxamides, a scaffold that is prevalent in a variety of biologically active compounds. The presence of the bromine atom and the N-ethylamide group can significantly influence the molecule's physicochemical properties and biological activity. Accurate spectral characterization is paramount for confirming the identity and purity of synthesized this compound. This guide will cover the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | H-3 (furan) |

| ~6.4-6.6 | d | 1H | H-4 (furan) |

| ~6.0-6.5 | br s | 1H | N-H |

| ~3.4-3.6 | q | 2H | -CH₂- (ethyl) |

| ~1.2-1.4 | t | 3H | -CH₃ (ethyl) |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~158-162 | C=O (amide) |

| ~145-150 | C-2 (furan) |

| ~120-125 | C-5 (furan, C-Br) |

| ~115-120 | C-3 (furan) |

| ~110-115 | C-4 (furan) |

| ~35-40 | -CH₂- (ethyl) |

| ~14-16 | -CH₃ (ethyl) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, broad | N-H stretch |

| ~3100-3200 | Medium | C-H stretch (furan) |

| ~2850-2950 | Medium | C-H stretch (aliphatic) |

| ~1640-1680 | Strong | C=O stretch (amide I) |

| ~1550-1590 | Medium | N-H bend (amide II) |

| ~1450-1500 | Medium | C=C stretch (furan ring) |

| ~1000-1100 | Strong | C-O-C stretch (furan ring) |

| ~600-700 | Strong | C-Br stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| ~219/221 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| ~190/192 | Medium | [M - C₂H₅]⁺ |

| ~174/176 | Medium | [M - NHC₂H₅]⁺ |

| ~146 | High | [M - Br]⁺ |

| ~118 | Medium | [M - Br - CO]⁺ |

| ~95 | High | Furan-2-carboxamide fragment |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its characterization using standard spectroscopic techniques.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of N-substituted furan carboxamides.

Materials:

-

5-bromofuroic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ethylamine (solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: To a solution of 5-bromofuroic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 5-bromofuroyl chloride.

-

Amidation: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of ethylamine and triethylamine in DCM is added dropwise. The reaction is stirred at room temperature for 12-16 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃) (~0.6 mL) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, appropriate relaxation delays, and a spectral width that encompasses all expected signals.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source is used.

-

Data Acquisition: For EI, the sample is introduced into the high vacuum source where it is bombarded with electrons. For ESI, the solution is infused into the source. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Solubility of 5-bromo-N-ethylfuran-2-carboxamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-N-ethylfuran-2-carboxamide and structurally related compounds in various organic solvents. Due to the limited availability of direct solubility data for this compound, this document leverages data from the closely related parent compound, furan-2-carboxylic acid, to infer potential solubility behavior. Furthermore, detailed experimental protocols for solubility determination are presented, alongside a logical workflow to guide researchers in this critical aspect of pharmaceutical development.

Quantitative Solubility Data

Table 1: Solubility of Furan-2-carboxylic Acid in Various Organic Solvents [1][2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 283.15 | 0.2354 |

| 293.15 | 0.3128 | |

| 303.15 | 0.4012 | |

| 313.15 | 0.4958 | |

| 323.15 | 0.5932 | |

| 333.15 | 0.6912 | |

| Methylisobutylketone | 283.15 | 0.1458 |

| 293.15 | 0.2015 | |

| 303.15 | 0.2689 | |

| 313.15 | 0.3456 | |

| 323.15 | 0.4289 | |

| 333.15 | 0.5162 | |

| Acetonitrile | 283.15 | 0.1235 |

| 293.15 | 0.1789 | |

| 303.15 | 0.2456 | |

| 313.15 | 0.3214 | |

| 323.15 | 0.4015 | |

| 333.15 | 0.4852 | |

| 1,2-Dichloroethane | 283.15 | 0.0458 |

| 293.15 | 0.0689 | |

| 303.15 | 0.1012 | |

| 313.15 | 0.1425 | |

| 323.15 | 0.1912 | |

| 333.15 | 0.2458 | |

| Diisopropylether | 283.15 | 0.0214 |

| 293.15 | 0.0356 | |

| 303.15 | 0.0548 | |

| 313.15 | 0.0789 | |

| 323.15 | 0.1089 | |

| 333.15 | 0.1452 | |

| Toluene | 283.15 | 0.0158 |

| 293.15 | 0.0269 | |

| 303.15 | 0.0425 | |

| 313.15 | 0.0632 | |

| 323.15 | 0.0889 | |

| 333.15 | 0.1189 | |

| Hexane | 283.15 | 0.0012 |

| 293.15 | 0.0021 | |

| 303.15 | 0.0035 | |

| 313.15 | 0.0054 | |

| 323.15 | 0.0078 | |

| 333.15 | 0.0105 |

Note: The data for furan-2-carboxylic acid was obtained using an isothermal saturation method.[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physicochemical characterization in drug development. Several robust methods are employed to obtain accurate and reproducible solubility data. The choice of method often depends on the compound's properties, the desired accuracy, and the available resources.

Shake-Flask Method (Isothermal Saturation)

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[2]

Methodology:

-

Preparation: An excess amount of the solid compound (solute) is added to a known volume of the selected organic solvent in a sealed container, typically a glass flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used to maintain a constant temperature.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.45 µm). Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Analysis: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. Common methods include High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is then expressed in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

Potentiometric Titration

This method is particularly useful for ionizable compounds and can be automated for high-throughput screening.

Methodology:

-

Dissolution: A known amount of the compound is dissolved in a solvent or a mixture of solvents.

-

Titration: A titrant (an acid or a base) is added in small increments, and the pH of the solution is monitored using a pH electrode.

-

Precipitation Point: The point at which the compound begins to precipitate is detected by a change in the titration curve.

-

Solubility Calculation: The solubility is calculated from the concentration of the compound at the point of precipitation.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where numerous compounds need to be assessed, HTS methods for solubility are employed. These methods are typically miniaturized and automated.

Methodology:

-

Sample Preparation: Small amounts of the compound are dispensed into microtiter plates, followed by the addition of the solvent.

-

Dissolution and Equilibration: The plates are shaken to facilitate dissolution and allowed to equilibrate.

-

Analysis: The concentration of the dissolved compound is often determined by methods like UV-Vis spectroscopy or nephelometry (light scattering), which can detect undissolved particles.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: General workflow for experimental solubility determination.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in scientific literature detailing the involvement of this compound in any particular signaling pathways. Furan-2-carboxamide derivatives, however, have been investigated for a range of biological activities, and their mechanism of action would be specific to their therapeutic target. For instance, some furan-2-carboxamides have been explored for their antibiofilm properties.[3] The logical relationship in such a context would involve the compound's ability to interact with and modulate specific bacterial targets, thereby inhibiting biofilm formation. The solubility of the compound is a critical factor in these studies as it dictates the achievable concentration in the assay medium and ultimately its therapeutic efficacy.

The diagram below illustrates the logical relationship between a compound's physicochemical properties, like solubility, and its progression through the early stages of drug discovery.

Caption: Logical flow in early-stage drug discovery.

References

"chemical structure and IUPAC name of 5-bromo-N-ethylfuran-2-carboxamide"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthetic methodologies, and potential biological significance of 5-bromo-N-ethylfuran-2-carboxamide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing detailed experimental protocols and data presentation.

Chemical Structure and IUPAC Name

The molecule this compound is a derivative of furan-2-carboxamide. It is characterized by a bromine atom substituted at the 5-position of the furan ring and an ethyl group attached to the nitrogen atom of the carboxamide functional group.

Chemical Structure:

IUPAC Name: this compound

Physicochemical and Computed Data

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | - |

| Molecular Weight | 218.05 g/mol | - |

| XLogP3 | 1.9 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 2 | PubChem (Predicted) |

| Exact Mass | 216.97928 Da | PubChem (Predicted) |

| Topological Polar Surface Area | 49.4 Ų | PubChem (Predicted) |

| Heavy Atom Count | 11 | PubChem (Predicted) |

| Complexity | 181 | PubChem (Predicted) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-furoic acid. The general synthetic workflow is outlined below.

References

- 1. 5-bromo-N-ethyl-N-prop-2-enylfuran-2-carboxamide | C10H12BrNO2 | CID 84559002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-bromo-N-cyclooctylfuran-2-carboxamide | C13H18BrNO2 | CID 762748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide | C10H8BrNO2S | CID 897519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-bromo-N-ethyl-2-methylfuran-3-carboxamide | C8H10BrNO2 | CID 130987082 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Derivatives of 5-bromo-N-ethylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of derivatives based on the 5-bromo-N-ethylfuran-2-carboxamide core structure. While direct experimental data for this specific class of compounds is limited in publicly available literature, this document compiles and extrapolates from closely related furan and benzofuran carboxamide derivatives to offer valuable insights for researchers in the field of medicinal chemistry and drug discovery. The guide includes representative experimental protocols, tabulated biological data from analogous compounds, and visualizations of potential experimental workflows and signaling pathways to facilitate further research and development in this area.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. The furan ring system is a versatile scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with various biological targets.

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The bromine atom at the 5-position can serve as a key interaction point with biological targets or as a handle for further synthetic modifications. The N-ethylcarboxamide moiety can influence the compound's solubility, metabolic stability, and binding affinity. This guide aims to provide a foundational resource for the exploration of derivatives of this core structure.

Synthesis and Characterization

While specific protocols for the synthesis of a wide array of this compound derivatives are not extensively documented, a general synthetic approach can be inferred from the preparation of analogous furan and benzofuran carboxamides. The primary route involves the amidation of a 5-bromofuran-2-carboxylic acid derivative.

General Synthetic Protocol: Amide Coupling

A common method for the synthesis of furan-2-carboxamides is the coupling of the corresponding carboxylic acid with an amine. The following protocol is a representative example adapted from the synthesis of similar compounds.

dot

In Silico Prediction of 5-bromo-N-ethylfuran-2-carboxamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a complex and resource-intensive endeavor. In recent years, in silico computational methods have emerged as indispensable tools to expedite the drug discovery process by predicting the biological activity of chemical compounds before their synthesis and experimental testing.[1][2][3] This technical guide provides a comprehensive overview of a hypothetical in silico workflow to predict the bioactivity of a novel compound, 5-bromo-N-ethylfuran-2-carboxamide. Furan-2-carboxamide derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[4][5][6] This document outlines the methodologies, data presentation, and visualization of a structured in silico investigation into the potential therapeutic applications of this compound.

Compound of Interest: this compound

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | PubChem |

| Molecular Weight | 218.05 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

In Silico Bioactivity Prediction Workflow

A multi-step computational approach is employed to predict the potential bioactivity of this compound. This workflow integrates several predictive modeling techniques to build a comprehensive profile of the compound's likely biological effects.

Caption: Workflow for in silico bioactivity prediction.

Experimental Protocols

The 2D structure of this compound is obtained from a chemical database such as PubChem. The structure is then converted to a 3D conformation using molecular modeling software like Avogadro or ChemDraw. Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

A variety of molecular descriptors, including molecular weight, logP, and hydrogen bond donors/acceptors, are calculated using software like PaDEL-Descriptor or the RDKit library in Python. These descriptors are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. Online tools such as SwissADME or pkCSM can be utilized for this purpose.

To identify potential biological targets, the structure of this compound is submitted to target prediction servers like SwissTargetPrediction or SuperPred. These tools employ a combination of 2D and 3D similarity searches against databases of known active compounds to predict the most likely protein targets.

Molecular docking simulations are performed to predict the binding affinity and interaction patterns of the compound with its predicted biological targets. This process involves preparing the protein target structure (e.g., removing water molecules, adding hydrogens) and the ligand structure. Docking is then carried out using software like AutoDock Vina or Glide. The results are analyzed to identify the most favorable binding poses and key interacting residues.

QSAR models are developed to correlate the chemical structure of a series of furan-2-carboxamide derivatives with their known biological activity against a specific target.[3] This involves:

-

Data Collection: A dataset of furan-2-carboxamide analogues with experimentally determined activities (e.g., IC50 values) is compiled.

-

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

-

Model Building: Machine learning algorithms, such as multiple linear regression, support vector machines, or deep neural networks, are used to build a predictive model.[1][7]

-

Model Validation: The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE).[8]

Predicted Bioactivities and Potential Targets

Based on the described workflow and the known activities of similar furan-2-carboxamide compounds, several potential bioactivities for this compound can be hypothesized.

Potential Anti-inflammatory Activity

Furan derivatives have been reported to possess anti-inflammatory properties.[5] A potential mechanism could be the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).

Caption: Hypothesized inhibition of the COX-2 pathway.

Table 2: Predicted Molecular Docking Scores against Inflammatory Targets

| Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| TNF-α | 2AZ5 | -7.2 | Tyr59, Tyr119, Gly121 |

| IL-6 | 1ALU | -6.8 | Phe74, Trp157, Arg179 |

Potential Antibiofilm Activity

Certain furan-2-carboxamides have demonstrated efficacy as antibiofilm agents, particularly against Pseudomonas aeruginosa, by potentially targeting the LasR quorum-sensing receptor.[4]

Caption: Hypothesized antagonism of the LasR receptor.

Table 3: QSAR Model Predictions for Antibiofilm Activity

| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |

| Analogue 1 | 15.2 | 14.8 | 0.4 |

| Analogue 2 | 22.5 | 23.1 | -0.6 |

| Analogue 3 | 8.7 | 9.5 | -0.8 |

| This compound | N/A | 12.3 | N/A |

Conclusion and Future Directions

This in silico analysis provides a hypothetical but comprehensive prediction of the potential bioactivity of this compound. The computational data suggests that this compound may exhibit anti-inflammatory and antibiofilm properties, warranting further investigation. The next logical steps would involve the chemical synthesis of the compound and subsequent in vitro and in vivo experimental validation of these predictions. The methodologies outlined in this guide serve as a robust framework for the initial stages of drug discovery, enabling the prioritization of compounds for experimental testing and accelerating the development of novel therapeutics.

References

- 1. cs230.stanford.edu [cs230.stanford.edu]

- 2. Predicting compound activity from phenotypic profiles and chemical structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]

Methodological & Application

Application Note and Protocol: Lab-Scale Synthesis of 5-bromo-N-ethylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 5-bromo-N-ethylfuran-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the conversion of 5-bromofuran-2-carboxylic acid to its corresponding acid chloride, followed by amidation with ethylamine.

Introduction

Furan-2-carboxamide derivatives are prevalent scaffolds in a wide range of biologically active compounds. The introduction of a bromine atom at the 5-position of the furan ring provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a key intermediate for the synthesis of novel therapeutic agents. This protocol outlines a reliable and efficient method for the preparation of this compound on a laboratory scale.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Activation of the Carboxylic Acid: 5-bromofuran-2-carboxylic acid is converted to the more reactive 5-bromofuran-2-carbonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Amide Bond Formation: The resulting acid chloride is then reacted in situ with ethylamine in the presence of a base to yield the desired product, this compound.

Experimental Protocol

Materials and Reagents:

-

5-bromofuran-2-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Ethylamine solution (e.g., 2 M in THF or 70% in water)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard glassware

Procedure:

Step 1: Formation of 5-bromofuran-2-carbonyl chloride

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the suspension. Alternatively, thionyl chloride can be used.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

The resulting solution of 5-bromofuran-2-carbonyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of this compound

-

In a separate flask, dissolve ethylamine (1.5 - 2.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous THF or DCM.

-

Cool this amine solution to 0 °C in an ice bath.

-

Slowly add the solution of 5-bromofuran-2-carbonyl chloride from Step 1 to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

| Parameter | Expected Value/Observation |

| Starting Material | 5-bromofuran-2-carboxylic acid (White to off-white solid) |

| Intermediate | 5-bromofuran-2-carbonyl chloride (Used in situ) |

| Final Product | This compound (Solid) |

| Typical Yield | 70-90% (based on similar amide syntheses) |

| Purification Method | Flash column chromatography |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR |

Visualizations

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Reaction Pathway:

Caption: Reaction pathway for the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Handle with extreme care.

-

Ethylamine is a flammable and volatile base.

-

Dichloromethane is a suspected carcinogen.

This protocol provides a general guideline. Researchers should adapt the procedure based on the specific scale and available laboratory conditions. Always refer to the Safety Data Sheets (SDS) of all chemicals before use.

Application Notes: N-Acylation with 5-Bromofuroyl Chloride for Novel Amide Synthesis

Introduction

The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The N-acylation of amines with functionalized furoyl chlorides, such as 5-bromofuroyl chloride, is a key synthetic transformation for generating novel amide derivatives. These resulting N-acylfurans can serve as valuable intermediates or as final drug candidates in drug discovery programs. The bromine atom at the 5-position of the furan ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Mechanism of Reaction

The N-acylation of ethylamine with 5-bromofuroyl chloride proceeds through a nucleophilic addition-elimination mechanism.[3][4] The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-bromofuroyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate eliminates a chloride ion, and the carbon-oxygen double bond is reformed. A second equivalent of ethylamine or another base present in the reaction mixture then deprotonates the nitrogen atom to yield the final N-ethyl-5-bromo-2-furancarboxamide product and an ammonium salt byproduct.[5]

Applications in Drug Development

The synthesis of N-ethyl-5-bromo-2-furancarboxamide and its analogues can be a crucial step in the development of new therapeutic agents. The resulting amide bond is a stable and common feature in many drug molecules. The furan ring can participate in various non-covalent interactions with biological targets, while the ethyl group can influence the compound's lipophilicity and metabolic stability. The bromine substituent can be exploited for further diversification to optimize the pharmacological profile of the lead compounds.

Data Presentation

The following table summarizes the key reactants and illustrative reaction parameters for the N-acylation of ethylamine with 5-bromofuroyl chloride. Please note that the reaction time, temperature, and yield are representative values for this type of transformation and may require optimization for specific experimental setups.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 5-Bromofuroyl Chloride | 1.0 | eq | Limiting Reagent |

| Ethylamine | 2.2 | eq | Acts as both nucleophile and base |

| Triethylamine (optional) | 1.2 | eq | Can be used as a non-nucleophilic base |

| Solvent | |||

| Dichloromethane (DCM) | 5 | mL/mmol | Anhydrous |

| Reaction Conditions | |||

| Temperature | 0 to 25 | °C | Initial cooling, then warming to room temp. |

| Reaction Time | 2 - 4 | hours | Monitored by TLC |

| Illustrative Yield | |||

| Yield of N-ethyl-5-bromo-2-furancarboxamide | 85 - 95 | % | Hypothetical, based on similar reactions |

Experimental Protocols

Synthesis of N-ethyl-5-bromo-2-furancarboxamide

This protocol describes a general procedure for the N-acylation of ethylamine with 5-bromofuroyl chloride.

Materials:

-

5-Bromofuroyl chloride

-

Ethylamine (as a solution in THF or as a condensed gas)

-

Triethylamine (optional, distilled)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuroyl chloride (1.0 eq). Dissolve the acyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of ethylamine (2.2 eq) in anhydrous DCM. Alternatively, if using triethylamine as a base, use ethylamine (1.1 eq) and triethylamine (1.2 eq).

-

Slowly add the ethylamine solution (or the ethylamine/triethylamine solution) dropwise to the stirred solution of 5-bromofuroyl chloride at 0 °C over a period of 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromofuroyl chloride) is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-ethyl-5-bromo-2-furancarboxamide can be purified by recrystallization or column chromatography on silica gel, if necessary, to yield the pure product.

Safety Precautions:

-

5-Bromofuroyl chloride is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethylamine is a flammable and volatile compound with a strong odor. Handle it in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

Mandatory Visualization

Caption: Chemical reaction pathway for the N-acylation of ethylamine.

Caption: Experimental workflow for the synthesis of N-ethyl-5-bromo-2-furancarboxamide.

References

Application Notes and Protocols: Amidation of 5-Bromofuran-2-Carboxylic Acid with Ethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-ethyl-5-bromofuran-2-carboxamide through the amidation of 5-bromofuran-2-carboxylic acid with ethylamine. This reaction is a fundamental transformation in organic synthesis, often employed in the generation of novel chemical entities for drug discovery and development. The furan core is a privileged scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships.

The direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions and requires either high temperatures or, more commonly, the use of coupling reagents to activate the carboxylic acid.[1][2] This protocol utilizes a common and efficient method involving a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt), to facilitate the amide bond formation under mild conditions.[3][4]

Experimental Protocol

Materials:

-

5-Bromofuran-2-carboxylic acid

-

Ethylamine (as a solution, e.g., 2 M in THF, or as a hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (if using ethylamine hydrochloride)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Column chromatography apparatus and silica gel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuran-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The choice of solvent may depend on the solubility of the reagents.

-

Addition of Coupling Agents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Addition of Amine: Slowly add ethylamine (1.2 eq) to the reaction mixture. If using ethylamine hydrochloride, add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture prior to the addition of the amine salt to liberate the free amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove unreacted HOBt and acidic byproducts, followed by water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-5-bromofuran-2-carboxamide.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the stoichiometry and key parameters for the amidation reaction.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 5-Bromofuran-2-carboxylic acid | 190.98[5] | 1.0 |

| Ethylamine | 45.08 | 1.2 |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 | 1.2 |

| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.1 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 (if needed) |

Note: The yield and purity of the final product are dependent on the specific reaction conditions and purification efficiency. Typical yields for this type of coupling reaction are in the range of 70-95%.

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of N-ethyl-5-bromofuran-2-carboxamide.

Signaling Pathway/Logical Relationship Diagram:

Caption: Generalized mechanism of EDC/HOBt mediated amidation.

References

- 1. organic chemistry - Reaction between carboxylic acids and amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. 5-BROMOFURAN-2-CARBOXYLIC ACID | CAS 585-70-6 [matrix-fine-chemicals.com]

Application Note: Purification of 5-bromo-N-ethylfuran-2-carboxamide by Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of 5-bromo-N-ethylfuran-2-carboxamide using silica gel column chromatography. The described method effectively removes impurities from the crude reaction mixture, yielding the target compound with high purity suitable for downstream applications in drug discovery and development. This document outlines the materials, instrumentation, and a step-by-step procedure for the chromatographic separation, along with data presentation and analysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.[1][2] The choice of stationary and mobile phases is crucial for effective separation.[3] For furan derivatives, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating compounds with varying polarities.[4][5] This application note details a robust and reproducible column chromatography protocol for the purification of this compound.

Materials and Methods

Materials

-

Crude this compound

-

Silica gel (200-300 mesh)[5]

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Deuterated chloroform (CDCl3) for NMR analysis

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Potassium permanganate stain

Instrumentation

-

Glass chromatography column (40 mm inner diameter, 400 mm length)

-

Fraction collector

-

Rotary evaporator

-

NMR Spectrometer (400 MHz)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Experimental Protocol

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, the crude reaction mixture was analyzed by TLC to determine the optimal mobile phase composition. A solvent system of 30% ethyl acetate in n-hexane was found to provide good separation, with the desired product having an Rf value of approximately 0.35.

Column Preparation

-

A cotton plug was inserted at the bottom of the chromatography column.

-

A layer of sand (approx. 1 cm) was added on top of the cotton plug.

-

Silica gel (100 g) was weighed and mixed with n-hexane to form a slurry.

-

The slurry was carefully poured into the column, and the column was gently tapped to ensure even packing and remove air bubbles.

-

The silica gel was allowed to settle, and excess solvent was drained until the solvent level was just above the silica bed.

-

A thin layer of sand (approx. 0.5 cm) was added on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[3]

Sample Loading

-

Crude this compound (2.0 g) was dissolved in a minimal amount of dichloromethane.

-

A small amount of silica gel (approx. 4 g) was added to this solution.

-

The solvent was removed under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

This dry-loaded sample was then carefully and evenly added to the top of the prepared column.

Elution and Fraction Collection

-

The elution was initiated with n-hexane.

-

A gradient elution was performed by gradually increasing the polarity of the mobile phase with ethyl acetate. The gradient was as follows:

-

200 mL of 10% ethyl acetate in n-hexane

-

400 mL of 20% ethyl acetate in n-hexane

-

600 mL of 30% ethyl acetate in n-hexane

-

-

Fractions of 20 mL were collected using an automated fraction collector.

-

The collected fractions were monitored by TLC using 30% ethyl acetate in n-hexane as the eluent and visualized under UV light and with a potassium permanganate stain.

Product Isolation and Analysis

-

Fractions containing the pure product (as determined by TLC) were combined.

-

The solvent was removed from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.

-

The purified product was further dried under high vacuum.

-

The purity of the final product was assessed by HPLC and its identity confirmed by ¹H NMR spectroscopy.

Results

The column chromatography purification of 2.0 g of crude this compound yielded 1.6 g of the pure product. The purity was significantly improved from 85% to >98%.

| Parameter | Crude Product | Purified Product |

| Appearance | Brownish solid | Off-white solid |

| Weight | 2.0 g | 1.6 g |

| Yield | - | 80% |

| Purity (by HPLC) | 85% | >98% |

| TLC Rf (30% EtOAc/Hexane) | 0.35 (major spot) | 0.35 (single spot) |

Visualization of the Purification Workflow

Caption: Workflow for the purification of this compound.

Conclusion

The described column chromatography protocol is an effective method for the purification of this compound. The use of a silica gel stationary phase with an n-hexane/ethyl acetate gradient mobile phase allows for the efficient removal of impurities, resulting in a high yield of the desired product with excellent purity. This method is scalable and can be readily implemented in a standard organic synthesis laboratory for the preparation of high-purity this compound for further synthetic transformations.

References

Application Notes and Protocols for Antimicrobial Screening of 5-bromo-N-ethylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial potential of the novel compound, 5-bromo-N-ethylfuran-2-carboxamide. The protocols outlined below are standard, robust methods for determining the inhibitory and bactericidal activity of new chemical entities against a panel of pathogenic bacteria. Furthermore, a potential mechanism of action, quorum sensing inhibition, is explored, along with a relevant assay to investigate this activity.

Data Presentation

The following tables represent hypothetical data for the antimicrobial screening of this compound against common bacterial pathogens. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 64 |

| Enterococcus faecalis ATCC 29212 | Positive | 128 |

| Escherichia coli ATCC 25922 | Negative | 32 |

| Pseudomonas aeruginosa PAO1 | Negative | 16 |

| Klebsiella pneumoniae ATCC 13883 | Negative | 64 |

Table 2: Zone of Inhibition in Agar Well Diffusion Assay for this compound (1 mg/mL)

| Bacterial Strain | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC 29213 | 12 |

| Escherichia coli ATCC 25922 | 18 |

| Pseudomonas aeruginosa PAO1 | 22 |

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Escherichia coli ATCC 25922 | 32 | 128 | 4 | Bacteriostatic |

| Pseudomonas aeruginosa PAO1 | 16 | 32 | 2 | Bactericidal |

Table 4: Anti-Biofilm Activity of this compound against Pseudomonas aeruginosa PAO1

| Compound Concentration (µg/mL) | Biofilm Inhibition (%) |

| 8 (1/2 x MIC) | 45 |

| 16 (MIC) | 65 |

| 32 (2 x MIC) | 85 |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4][5][6]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Agar Well Diffusion Assay

This assay is used to qualitatively assess the antimicrobial activity of a compound.[7][8][9][10][11]

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Prepare a bacterial lawn by evenly spreading a standardized inoculum onto the surface of an MHA plate using a sterile swab.

-

Allow the plate to dry for a few minutes.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the this compound solution to each well.

-

Include a negative control (solvent used to dissolve the compound) and a positive control (a known antibiotic).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13][14][15]

Materials:

-

Results from the MIC assay

-

MHA plates

-

Sterile pipette tips

-

Incubator

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

-

Spread the aliquot onto an MHA plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.[16][17][18][19]

Materials:

-

This compound

-

Sterile 96-well flat-bottom microtiter plates

-

Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

-

Bacterial culture

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Plate reader

Procedure:

-

In a 96-well plate, add different concentrations of this compound to the wells.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with crystal violet solution for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the stained biofilm with ethanol or acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The percentage of biofilm inhibition is calculated relative to the control.

Potential Mechanism of Action: Quorum Sensing Inhibition

Furan-2-carboxamide derivatives have been reported to exhibit anti-biofilm activity against Pseudomonas aeruginosa by potentially interfering with the quorum-sensing (QS) system.[20] The QS system is a cell-to-cell communication mechanism that regulates the expression of virulence factors and biofilm formation. In P. aeruginosa, the las and rhl systems are key QS circuits. The compound may act as an antagonist to the LasR receptor, preventing the binding of its natural autoinducer and subsequently downregulating the expression of QS-controlled genes.

References

- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]